

Molecular & Pharmacological Profile

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Compound Focus: Agl 2043

CAS No.: 226717-28-8

Cat. No.: S517538

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Property	Description
IUPAC Name	1,2-Dimethyl-6-(thiophen-2-yl)imidazo[5,4-g]quinoxaline [1]
Molecular Formula	C ₁₅ H ₁₂ N ₄ S [2] [3] [4]
Molecular Weight	280.08 - 280.35 g/mol [2] [3]
CAS Number	226717-28-8 [2] [3] [4]
Compound Class	Synthetic organic; Tricyclic quinoxaline [2] [5] [1]
Mechanism	Potent, reversible, ATP-competitive inhibitor [2] [3] [1]
Primary Targets	Type III Receptor Tyrosine Kinases (PDGFR, CSFR, Kit, FLT3) [2]

Biological Activity & Selectivity

The table below outlines the inhibitory concentrations (IC₅₀) of **AGL 2043** for its primary and secondary kinase targets.

Kinase Target	IC ₅₀ / Potency	Experimental Context
PDGFRβ	~90 nM [3] [1]	Purified receptor
PDGFR	800 nM [3] [1]	3T3 cells
Kit	~1-3 μM [3] [1]	
Flt3	~1-3 μM [3] [1]	
VEGFR	>30 μM [3] [1]	Weak inhibition
EGFR	>30 μM [3] [1]	Weak inhibition
IGF-1R	>30 μM [3] [1]	Weak inhibition
Src	>30 μM [3] [1]	Weak inhibition
PKA	>30 μM [3] [1]	Weak inhibition

Mechanism of Action & Signaling Pathway

AGL 2043 acts as a ATP-competitive inhibitor in the ATP-binding pocket of Type III RTKs, blocking the receptor phosphorylation and activation that triggers downstream signaling cascades for cell proliferation and migration [3] [5]. The following diagram illustrates this mechanism and its therapeutic effect in restenosis:

***AGL 2043** inhibits Type III RTK activation and downstream signaling.*

Experimental Models & Protocols

Key evidence for **AGL 2043** efficacy comes from **localized delivery** in animal models of vascular injury.

Nanoencapsulated Delivery in Rat Carotid Artery

- **Objective:** To assess if local delivery of **AGL 2043** reduces neointima formation following balloon injury [6].
- **Protocol:** **AGL 2043** was encapsulated within biodegradable nanoparticles [6]. These nanoparticles were delivered directly to the site of **balloon-injured rat carotid arteries**.
- **Outcome:** The treatment significantly **reduced neointima formation** compared to controls [6].

Drug-Eluting Stent in Porcine Coronary Arteries

- **Objective:** To evaluate the efficacy of **AGL 2043** released from a stent in inhibiting restenosis in a large animal model [6].
- **Protocol:** **AGL 2043** was loaded onto bare-metal stents, creating a drug-eluting stent (DES) [6]. These stents were implanted in **porcine coronary arteries**.
- **Outcome:** The **AGL 2043**-eluting stent **significantly reduced neointimal hyperplasia** (the proliferation of smooth muscle cells that causes re-narrowing) compared to a bare-metal stent [6].

Research Considerations

- **Key Advantage:** **AGL 2043** offers a **targeted approach** compared to broad-spectrum cytostatic drugs like sirolimus or paclitaxel used in early-generation drug-eluting stents. By selectively inhibiting PDGFR, it aims to curb smooth muscle cell proliferation without severely impairing the healing of the endothelial layer, potentially reducing the risk of late stent thrombosis [6].
- **Formulation & Delivery:** Its research success is heavily dependent on advanced delivery systems like **nanoparticles or coated stents** for local administration, which helps achieve effective tissue concentrations while minimizing systemic exposure [7] [6].
- **Commercial Status:** Please note that **AGL 2043** is listed as **discontinued** by at least one major chemical supplier (Merck Millipore) [1]. Researchers may need to source it from other specialty vendors or explore alternative compounds.

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References

1. AGL 2043 CAS 22617-28-8 | 121790 [merckmillipore.com]

2. AGL 2043 | Ligand page [guidetopharmacology.org]
3. | CAS 22617-28-8 | SCBT - Santa Cruz Biotechnology AGL 2043 [scbt.com]
4. | CAS 226717-28-8 | AbMole BioScience | AGL Price 2043 AGL 2043 [abmole.com]
5. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR ... [sciencedirect.com]
6. Stent-based release of a selective PDGF-receptor blocker ... [sciencedirect.com]
7. Biomimetic cell membrane-coated poly(lactic- co [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Molecular & Pharmacological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b517538#what-is-agl-2043]

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